molecular formula C12H8N4O2 B3337061 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole CAS No. 51759-60-5

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole

Cat. No.: B3337061
CAS No.: 51759-60-5
M. Wt: 240.22 g/mol
InChI Key: VRZGTMSSHMHGPC-UHFFFAOYSA-N
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Description

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole typically involves the following steps:

  • Nitration of 2-(2-pyridinyl)-1H-benzimidazole: : The starting material, 2-(2-pyridinyl)-1H-benzimidazole, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of the nitro group at the desired position.

  • Purification: : The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems for temperature control and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Reduction: 5-Amino-2-(2-pyridinyl)-1H-benzimidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The nitro group is often a key functional group in drugs that target bacterial or cancer cell DNA.

    Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-pyridinyl)-1H-benzimidazole in biological systems often involves the reduction of the nitro group to a reactive intermediate, which can interact with cellular components such as DNA or proteins. This interaction can lead to the inhibition of essential biological processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical and biological contexts.

    5-Nitro-1H-benzimidazole: Lacks the pyridinyl group, which may affect its binding affinity and specificity in biological systems.

    5-Nitro-2-(2-thiazolyl)-1H-benzimidazole: Similar structure but with a thiazole ring instead of a pyridine ring, which can alter its electronic properties and reactivity.

Uniqueness

5-Nitro-2-(2-pyridinyl)-1H-benzimidazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct electronic and steric properties. These features make it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-nitro-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)8-4-5-9-11(7-8)15-12(14-9)10-3-1-2-6-13-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZGTMSSHMHGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966061
Record name 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51759-60-5
Record name 1H-Benzimidazole, 5-nitro-2-(2-pyridinyl)-
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Record name NSC308788
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-NITRO-2-(2-PYRIDYL)BENZIMIDAZOLE
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Record name 5-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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